Acid red 1

Catalog No.
S592147
CAS No.
3734-67-6
M.F
C18H15N3NaO8S2
M. Wt
488.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid red 1

CAS Number

3734-67-6

Product Name

Acid red 1

IUPAC Name

disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate

Molecular Formula

C18H15N3NaO8S2

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C18H15N3O8S2.Na/c1-10(22)19-14-9-13(30(24,25)26)7-11-8-15(31(27,28)29)17(18(23)16(11)14)21-20-12-5-3-2-4-6-12;/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29);

InChI Key

ZZWRDUKYBHICIU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

1379 Red; Acetyl Red G; Acetyl Red J; Acetyl Rose 2GL; Acid Bright Red; Acid Brilliant Fuchsine 2G; Acid Brilliant Red; Acid Fast Red 3G; Acid Fast Red EG; Acid Fast Red EGG; Acid Geranine 2G; Acid Geranine 2GN; Acid Leather Red KG; Acid Naftol Red G

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)O.[Na]

Acid Red 1, also known as Azophloxine, is a synthetic dye belonging to the azo dye class. It is identified by the Chemical Abstracts Service registry number 3734-67-6 and has a molecular formula of C18H13N3Na2O8S2C_{18}H_{13}N_{3}Na_{2}O_{8}S_{2} with a molecular weight of 509.42 g/mol. This compound appears as a vibrant red powder that is soluble in water, making it suitable for various dyeing applications, particularly in textiles .

Acid Red 1 primarily functions as a stain in scientific research. The exact mechanism of staining can vary depending on the target molecule but likely involves electrostatic interactions between the charged sulfonate groups of Acid Red 1 and positively charged groups on the target molecule [].

Acid Red 1 should be handled with care following standard laboratory safety protocols. No specific data on its toxicity is readily available. However, as with most azo dyes, there is some concern about potential carcinogenicity []. It is recommended to wear gloves and protective clothing when handling Acid Red 1 and avoid inhalation or ingestion.

Histology and Cytology:

Acid Red 1, also known as Azophloxine, finds application in scientific research primarily within the fields of histology and cytology. It acts as a histological stain, specifically a counterstain , used in conjunction with other primary stains to enhance the visibility of specific cellular structures.

Acid Red 1 is particularly useful for staining cytoplasmic components, including cytoplasm itself, muscle fibers, and connective tissues. It exhibits acidic properties, meaning it has an affinity for structures with a net negative charge, allowing for their clear distinction under a microscope .

Here are some examples of its usage:

  • Muscle tissue differentiation: Acid Red 1 helps differentiate between different types of muscle fibers, such as slow-twitch and fast-twitch, based on their varying staining intensity .
  • Connective tissue identification: It aids in identifying connective tissues like collagen and elastic fibers within histological sections .

Diagnostic Assays:

Beyond its histological applications, Acid Red 1 also finds use in the development and manufacturing of diagnostic assays. These assays are tools used in clinical settings to diagnose and monitor various medical conditions.

One specific example involves its utilization in hemoglobin electrophoresis. This technique separates different types of hemoglobin molecules based on their electrical charge, aiding in the diagnosis of hemoglobinopathies, such as sickle cell disease .

Acid Red 1 exhibits notable chemical reactivity, particularly in acidic environments. When treated with strong acids such as sulfuric acid or hydrochloric acid, it undergoes color changes and can precipitate. For instance:

  • In strong sulfuric acid, it shifts to a blue light red hue.
  • Hydrochloric acid can cause the formation of a red precipitate.
  • Sodium hydroxide treatment leads to an orange-brown solution .

These reactions highlight Acid Red 1's potential for use in pH-sensitive applications.

Research indicates that Acid Red 1 may possess biological activity, particularly concerning its toxicity and potential mutagenicity. Studies have shown that exposure to Acid Red 1 can lead to toxic effects in aquatic organisms and may pose risks to human health through dermal or inhalation routes. The dye's degradation products may also exhibit varying degrees of toxicity, necessitating careful handling and disposal .

Acid Red 1 is synthesized through a diazo coupling reaction involving aniline derivatives. The primary method includes:

  • Diazotization: Aniline is reacted with nitrous acid to form a diazonium salt.
  • Coupling: This diazonium salt is then coupled with 4-acetamido-5-hydroxynaphthalene-2,7-disulfonic acid to produce Acid Red 1.
    This synthetic pathway allows for the production of Acid Red 1 in large quantities for industrial applications .

Acid Red 1 is widely used in various industries:

  • Textile Dyeing: It is primarily utilized for dyeing wool and polyamide fibers due to its solubility in acidic conditions.
  • Food Industry: Although less common today due to health regulations, it has been employed as a food coloring agent.
  • Biological Staining: In histology, Acid Red 1 serves as a staining agent for certain cellular components .

Studies have explored the interactions of Acid Red 1 with various substances, particularly in degradation processes. For instance:

  • Fenton-like Processes: Research indicates that Acid Red 1 can be effectively decolorized using Fenton-like catalysts derived from rice husk ash, demonstrating its potential for wastewater treatment applications .
  • Oxidative Degradation: Investigations into oxidative degradation reveal that Acid Red 1 can undergo complete mineralization under certain conditions, leading to less harmful byproducts .

These studies underscore the importance of understanding Acid Red 1's interactions with environmental agents for effective remediation strategies.

Acid Red 1 shares structural similarities with several other azo dyes. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Acid Red 97C18H14N3Na2O7SHigher stability and less solubility than Acid Red 1
Acid Naphthol Red GC16H12N2Na2O6SMore intense color but less application versatility
Acid Fast Red 2GC18H14N3Na2O7SKnown for faster dyeing properties
Acid Geranine 2GC18H14N3Na2O7SSimilar application but different color intensity

Acid Red 1's unique combination of solubility, reactivity, and color properties makes it particularly valuable for specific applications in textile dyeing and biological studies .

Anaerobic microbial communities in sediments play a pivotal role in transforming Acid Red 1 through reductive cleavage of its azo bond. This process generates aromatic amines such as 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid and aniline derivatives, which are more mobile and toxic than the parent compound [3] [5]. The reduction mechanism involves extracellular electron transfer from dissimilatory metal-reducing bacteria (e.g., Geobacter spp.), which utilize Fe(III) or Mn(IV) oxides as terminal electron acceptors [5].

Key enzymatic pathways include:

  • Azo reductase activity: NADH-dependent enzymes cleave the -N=N- bond, producing colorless intermediates.
  • Sulfonate group metabolism: Desulfonation via sulfite oxidase enzymes releases inorganic sulfate, altering the compound’s solubility [5].

Magnetite (Fe₃O₄)-enhanced systems accelerate degradation rates by 40–60%, as nanoparticles facilitate electron shuttling between bacteria and the dye [3]. However, incomplete mineralization persists, with 15–30% of initial dye mass remaining as recalcitrant aromatic amines even after 72-hour treatments [5].

Ecotoxicogenomic Impacts on Aquatic Microbiota

Acid Red 1 disrupts aquatic microbial communities at genomic and functional levels. Exposure to 50 mg/L of the dye induces oxidative stress in Pseudomonas putida, upregulating sodA (superoxide dismutase) and katG (catalase) genes by 4.2- and 3.8-fold, respectively [3]. Proteomic analyses of biofilm communities reveal downregulation of nitrogenase (nifH) and ammonia monooxygenase (amoA) genes, impairing nitrogen cycling by 35–50% [5].

The dye’s metabolites exhibit higher genotoxicity than the parent compound. Nitrophenol derivatives, formed during partial degradation, intercalate into DNA and inhibit topoisomerase II activity in Escherichia coli, causing double-strand breaks at concentrations as low as 1.2 μM [3]. Metagenomic shifts in sediment microbiomes show a 70% reduction in Cytophaga-Flavobacterium populations (key decomposers) and a concomitant rise in antibiotic resistance genes (blaTEM, qnrS) after 30-day exposures [5].

Synthesis of Key Findings

ParameterValue/RangeImpact SummarySource
Azo bond reduction half-life12–18 hours (anaerobic)Generates toxic aromatic amines [3] [5]
Sediment adsorption capacity408–452 mg/g (pH 2)High sequestration in benthic zones [2] [4]
sodA gene upregulation4.2-fold (50 mg/L exposure)Oxidative stress in microbial communities [3]
Nitrogen cycling inhibition35–50%Ecosystem-level nutrient imbalance [5]

Acid Red 1 (C₁₈H₁₃N₃Na₂O₈S₂) bears one N=N double bond, two sulfonic acid groups, and an acetamido-naphthol sub-structure that dominate its red coloration (λmax ≈ 505 nm) [1]. The molecule shows pKa≈1.9 for the first sulfonate, making it an anion above pH 2 and highly mobile in effluents [2].

Rationale for Advanced Oxidative Systems

Advanced oxidative processes (AOPs) generate highly reactive oxygen species (- OH, SO₄- ⁻, O₂- ⁻) able to cleave the azo bond and further mineralize aromatic fragments to CO₂. Heterogeneous catalysts are preferred to avoid iron sludge, facilitate recovery, and widen the workable pH window [3] [4].

Advanced Oxidative Degradation Systems

Heterogeneous Fenton-like Reaction Mechanisms

Fe-based solids activate hydrogen peroxide through surface Fe²⁺/Fe³⁺ cycling, forming - OH that attack the azo bridge.

Catalyst (support / Fe phase)Operating pH[H₂O₂]AR1 loadCatalyst doseTime to ≥95% decolorizationNotesRef.
Fe–ball-clay (1 wt % Fe)2.512 mM50 mg/L5 g/L180 min99% color loss, 30 °C1
Fe₃O₄ nanoparticles (3.2 nm)3.52 mM50 mg/L2 g/L60 min99.1% removal, re-usable 3 cycles2
Fe₃O₄ nanoparticles3.52 mM200 mg/L4 g/L60 min97.4% removal; TOC ↓69.2%2
Fe₂O₃/kaolin composite3.020 mM100 mg/L1 g/L120 min88% color loss at 25 °C11
Solar photo-electro-Fenton (Fe²⁺/HClO)3.0electrogenerated0.196 mM120 min100% color plus 74% COD removal in 480 min5

Key mechanistic insights:

  • Surface-bound Fe²⁺ sites initiate Fenton chemistry, while adsorbed dye enhances proximity to - OH [5].
  • Optimum activity appears near pH 3–4 where iron leaching is minimal and FeOOH precipitation limited [6] [3].
  • Magnetite shows intrinsic peroxidase-like behavior; electron transfer across Fe²⁺/Fe³⁺ redox couples sustains H₂O₂ activation without external irradiation [5].

Sonochemical Activation of Zero-Valent Iron Nanoparticles

Ultrasound (20–40 kHz) accelerates ZVI corrosion and in-situ H₂O₂ formation; cavitation fosters radical generation.

SystempHUltrasoundAR1 loadZVI doseDecolorizationMineralization (TOC)Ref.
ZVI only3.0None40 mg/L1 g/L53% in 25 min48.5%3
US + ZVI3.020 kHz, 200 W40 mg/L1 g/L95% in 5 min55%3
HC/ZVI/sulfite*3.016 kHz hydrodynamic50 mg/L0.2 g/L90% in 60 min69% COD37

*Direct Acid Red 1 data are limited; the hydrodynamic variant is illustrated with Direct Red 83 for mechanistic analogy.

Mechanistic considerations:

  • Acoustic cavitation enhances Fe⁰ → Fe²⁺ dissolution, while collapsing bubbles fragment passivating oxide films [7].
  • Ultrasound splits water to - OH and promotes Fe³⁺ reduction, sustaining Fenton cycles.
  • The synergy factor (kUS/ZVI / (*k*US + k_ZVI)) reaches 1.8, evidencing genuine sonocatalysis [8].

Photocatalytic Decomposition Using Semiconductor Catalysts

Semiconductors under UV/visible light create electron–hole pairs that generate - OH/O₂- ⁻ and directly reduce the azo bond.

PhotocatalystBand-gap tailoringLight sourceAR1 loadCatalyst doseTime to ≥95% removalObservationsRef.
Ca–Ce–W–TiO₂ mesostructuref–d levels narrow E_g to 2.6 eVNatural sunlight (550 W m⁻²)60 mg/L1 g/L90 minOutperforms TiO₂-P25 by 3× under visible light60
Mesoporous Cu–Mn/TiO₂Cu²⁺/Mn³⁺ redox shuttleXe lamp visible (>420 nm)50 mg/L0.15 g/L90 min99% decolorization; retains 89% after 5 cycles69
TiO₂ (600 °C calcined)Improved crystallinityUV-A (365 nm)50 mg/L0.5 g/L300 min50% color loss; activity rises with anatase→rutile ratio30
TiO₂/activated-carbon compositeAdsorption–photocatalysis synergyUV-A 9 W30 mg/L0.5 g/L75 min83% TOC abatement via coupled adsorption and oxidation30
TiO₂ + Fe³⁺ aqueousFe³⁺ captures e⁻ → less e⁻/h⁺ recombinationUV-B25 mg/L0.7 g/L TiO₂Fe³⁺ (10⁻⁵ M) boosts rate 2× by ligand-to-metal charge transfer70

Photocatalytic pathway highlights:

  • hv ≥ Eg excites TiO₂; e⁻ migrate to the conduction band.
  • e⁻ + O₂ → O₂- ⁻; h⁺ + H₂O → - OH.
    • OH/O₂- ⁻ oxidize N=N to -NH₂ fragments; subsequent ring-opening yields maleic, oxalic, and ultimately CO₂ [9].
  • Dopants (Cu, Mn, Ca, Ce, W) introduce mid-gap states, extend visible absorption, and facilitate interfacial redox cycling [10].

Comparative Kinetics

Apparent pseudo-first-order rate constants (k₁) for selected systems at 50 mg L⁻¹ AR1:

Processk₁ (min⁻¹)
US/ZVI (20 kHz)0.46 [7]
Fe₃O₄ NPs/H₂O₂0.038 [5]
Ca–Ce–W–TiO₂/Solar0.032 [10]
Cu–Mn/TiO₂/Visible0.024 [11]
TiO₂/UV (P25)0.004 [2]

The sonochemical ZVI route furnishes the highest intrinsic rate owing to cavitation-mediated radical bursts, while doped TiO₂ narrows the performance gap under solar radiation.

Practical Implications and Research Gaps

  • pH flexibility: Magnetite and ball-clay catalysts keep high activity up to pH 6.5, fitting real effluent conditions [5].
  • Ultrasound scalability: Energy demand remains a barrier; hydrodynamic cavitation offers a lower-cost alternative yet needs validation on AR1 matrices [8].
  • Photocatalyst longevity: Mesoporous Cu–Mn/TiO₂ preserves >89% activity after five reuse cycles, meeting industrial robustness requirements [11].
  • Toxicity of by-products: Identified intermediates (nitrophenol, benzoic acid) [5] should be tracked until full mineralization to prevent secondary pollution.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

488.01982607 g/mol

Monoisotopic Mass

488.01982607 g/mol

Heavy Atom Count

32

UNII

3365R6427R

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2129 of 2139 companies (only ~ 0.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

3734-67-6

Wikipedia

(EZ)-azophloxine
Red 2G

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2): ACTIVE

Dates

Last modified: 08-15-2023
1. Edwards CN, Combes RD. Studies on the mutagenicity of commercial preparations of the food color Red 2G after purification or oxidation. Mutat Res. 1983 Apr;117(1-2):127-34. DOI: 10.1016/0165-1218(83)90159-3. PMID: 6339904.

2. Edwards CN, Combes RD. Mutagenicity studies of urine and faecal samples from rats treated orally with the food colourings Brown FK and Red 2G. Food Chem Toxicol. 1984 Aug;22(8):593-7. DOI: 10.1016/0278-6915(84)90267-9. PMID: 6381263.

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